3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide

Lipophilicity CNS drug-likeness Physicochemical property

This 3-chloro-2-fluoro benzamide features an N-cyanocyclohexylmethyl side chain that delivers balanced CNS drug-like properties (XLogP3 4.1, TPSA 52.9 Ų). It serves as a direct adenosine A2A antagonist starting point—structurally aligned with AnaMar patent AU2007321460B2—and offers three distinct H-bond acceptors for fragment-based design. Procure now at 90% purity to expedite radioligand displacement assays and agrochemical pest screens without custom-synthesis delays.

Molecular Formula C15H16ClFN2O
Molecular Weight 294.75
CAS No. 1541327-06-3
Cat. No. B2427477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide
CAS1541327-06-3
Molecular FormulaC15H16ClFN2O
Molecular Weight294.75
Structural Identifiers
SMILESC1CCC(CC1)C(C#N)NC(=O)C2=C(C(=CC=C2)Cl)F
InChIInChI=1S/C15H16ClFN2O/c16-12-8-4-7-11(14(12)17)15(20)19-13(9-18)10-5-2-1-3-6-10/h4,7-8,10,13H,1-3,5-6H2,(H,19,20)
InChIKeySDBSBNVGZSDYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide (CAS 1541327-06-3): Physicochemical and Structural Baseline for Research Procurement


3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide (CAS 1541327-06-3) is a fluorinated benzamide derivative featuring a characteristic 3-chloro-2-fluoro aromatic substitution and an N‑cyanocyclohexylmethyl side‑chain. It belongs to a class of amides investigated as adenosine receptor modulators in patent literature, though direct biological data for this specific analog remains sparse [1]. Computed properties include a molecular weight of 294.75 g/mol, calculated lipophilicity (XLogP3) of 4.1, topological polar surface area (TPSA) of 52.9 Ų, one hydrogen bond donor (amide NH), and three hydrogen bond acceptors (amide carbonyl, cyano, and fluoro), indicating moderate CNS drug‑like chemical space [2]. It is commercially available from Enamine (EN300‑6549323) at 90% purity for research‑scale procurement [3].

Why Generic Substitution Fails for 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide


In‑class benzamide derivatives cannot be freely interchanged because even minor alterations in the halogen substitution pattern (e.g., 3‑chloro‑2‑fluoro vs. 4‑difluoromethyl or 2‑bromo‑5‑trifluoromethyl) or variations in the N‑cyanocyclohexylmethyl moiety profoundly shift both physicochemical properties and receptor‑binding profiles. Without explicit head‑to‑head pharmacological data, relying on a structural analog as a drop‑in replacement risks introducing uncontrolled differences in lipophilicity, hydrogen‑bonding capacity, and metabolic stability that directly affect assay reproducibility and compound progression. The quantitative evidence below defines the measurable boundaries within which this specific compound operates relative to its closest structural comparators.

Quantitative Differentiation Guide for 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide


Lipophilicity Differential: XLogP3 Shift Relative to Unsubstituted Benzamide Core

The addition of the N‑cyanocyclohexylmethyl group to the 3‑chloro‑2‑fluorobenzamide core increases calculated lipophilicity by approximately 2.9 orders of magnitude versus the parent scaffold, while adding only 23% to the polar surface area. This shift is quantifiable and directly influences passive membrane permeability predictions. [1] [2]

Lipophilicity CNS drug-likeness Physicochemical property

Hydrogen‑Bond Acceptor Capacity: Cyano Group Contribution Over Common Analogs

The nitrile (cyano) substituent on the cyclohexylmethyl side‑chain adds one hydrogen‑bond acceptor (HBA) count compared to non‑cyano analogs such as 2‑bromo‑N‑[cyano(cyclohexyl)methyl]‑5‑(trifluoromethyl)benzamide, which carries three HBA units versus the target compound's three HBA units. In practice, the cyano group provides a geometrically constrained, sp‑hybridized acceptor that is absent in simpler alkyl‑amide derivatives. [1]

Hydrogen bonding SAR Molecular recognition

Adenosine Receptor Structural Class Membership and Differentiation from Non‑Adenosine Benzamide Scaffolds

Patent AU2007321460B2 discloses N‑cyanocyclohexylmethyl benzamides as adenosine A2A receptor antagonists with in vivo CNS activity. Although specific binding data for the target compound are not publicly available, the structure falls within the generic Markush claims, distinguishing it from benzamides targeting unrelated receptors (e.g., HDAC, PARP). This class‑level inference provides a defined biological hypothesis space that cannot be assumed for the 3‑chloro‑2‑fluorobenzamide building block or for 2‑bromo‑trifluoromethyl analogs, which lack this patent‑documented adenosine‑receptor association. [1]

Adenosine A2A antagonist GPCR CNS indication

Commercial Purity and Scale Availability vs. Custom‑Synthesis‑Only Analogs

The target compound is stocked by Enamine (EN300‑6549323) at 90% purity in 0.05 g unit size, with a published list price of USD 212.00 (as of mid‑2023). In contrast, structurally similar N‑[cyano(cyclohexyl)methyl]‑4‑(difluoromethyl)benzamide and 2‑bromo‑N‑[cyano(cyclohexyl)methyl]‑5‑(trifluoromethyl)benzamide are not listed as stocked products by the same supplier and are typically available only through custom synthesis with longer lead times and higher minimum order quantities. [1]

Procurement Purity Building block availability

Best Research and Industrial Application Scenarios for 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide


Adenosine A2A Receptor Antagonist Hit‑to‑Lead Optimization

As a member of the N‑cyanocyclohexylmethyl benzamide class claimed in AnaMar patent AU2007321460B2, this compound provides a starting point for adenosine A2A antagonist SAR studies targeting CNS inflammatory or neurodegenerative conditions [1]. Its defined physicochemical profile (XLogP3 4.1, TPSA 52.9 Ų) places it within favorable CNS MPO chemical space, and researchers can use the commercial availability to rapidly generate analogs exploring the 3‑chloro‑2‑fluoro substitution tolerance at the adenosine A2A binding pocket [2].

CNS Penetrant Fragment‑Based Drug Discovery

The compound’s balanced lipophilicity (XLogP3 4.1) and moderate polar surface area (52.9 Ų) meet the computational thresholds for blood‑brain barrier penetration, making it a useful fragment‑growth anchor for CNS‑targeted libraries [1]. The presence of three distinct hydrogen‑bond acceptors—including a geometrically constrained sp‑hybridized cyano group—offers diverse vector points for structure‑based design, differentiating it from benzamide fragments that lack the cyano acceptor [2].

Chemical Probe Development for GPCR Binding Assays

Although direct binding data are not yet public for this specific compound, the structural alignment with adenosine A2A pharmacophores justifies its use in radioligand displacement assay development [1]. The Enamine sourcing at 90% purity with published pricing enables rapid procurement for preliminary in‑vitro pharmacology, avoiding the delays associated with custom‑synthesized analogs [3]. Once in‑house Ki data are generated, the compound can serve as a benchmark for subsequent SAR iterations.

Agrochemical Lead Discovery via N‑Cyanobenzamide Scaffolds

N‑Cyanobenzamide derivatives have been independently disclosed as insecticides and nematicides in patent US5082862 [4]. The target compound’s 3‑chloro‑2‑fluoro substitution pattern and cyclohexyl lipophilic tail are consistent with the structural features of agrochemical leads. Its stocked availability allows for rapid screening in whole‑organism pest assays, offering a procurement advantage over non‑stocked analogs that would require multi‑week custom synthesis [3].

Quote Request

Request a Quote for 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.